

Benzo[g]chrysene-9-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: Benzo[g]chrysene-9-carbaldehyde

Cat. No.: B569639 Get Quote

CAS Number: 159692-75-8

This technical guide provides a comprehensive overview of **Benzo[g]chrysene-9-carbaldehyde**, a derivative of the polycyclic aromatic hydrocarbon (PAH) Benzo[g]chrysene. Due to the limited availability of specific experimental data for **Benzo[g]chrysene-9-carbaldehyde**, this guide synthesizes information on the parent compound to provide a context for its potential properties, biological significance, and research applications.

Chemical and Physical Properties

Quantitative data for **Benzo[g]chrysene-9-carbaldehyde** is not readily available in published literature. The table below summarizes the known properties of the aldehyde and its parent compound, Benzo[g]chrysene, for comparison. The availability of a deuterated standard (Benzo[g]chrysene-9-carboxaldehyde-d8) suggests its utility in analytical and metabolic studies.[1]



Property	Benzo[g]chrysene-9- carbaldehyde	Benzo[g]chrysene
CAS Number	159692-75-8[2][3][4]	196-78-1
Molecular Formula	C23H14O[2][4]	C22H14
Molecular Weight	306.36 g/mol [2][4]	278.35 g/mol
Melting Point	Data not available	112-116 °C[5]
Boiling Point	Data not available	Data not available
Appearance	Data not available	Needles from acetic acid
Solubility	Data not available	Insoluble in water

Synthesis and Spectroscopic Data Proposed Synthesis

A specific, detailed experimental protocol for the synthesis of **Benzo[g]chrysene-9-carbaldehyde** is not available in the peer-reviewed literature. However, a plausible and commonly used method for the formylation of electron-rich aromatic compounds is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an aromatic ring.[6][7] Anthracene, a related PAH, can be formylated at the 9-position using this method.[6]

Hypothetical Experimental Protocol (Vilsmeier-Haack Formylation of Benzo[g]chrysene):

- Reagent Preparation: In a cooled, inert atmosphere (e.g., under nitrogen or argon), slowly
 add phosphorus oxychloride (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF,
 used as both reagent and solvent). Stir the mixture at 0°C for 30-60 minutes to form the
 Vilsmeier reagent.
- Reaction: Dissolve Benzo[g]chrysene (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent while maintaining the temperature at 0°C.



- Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Workup: Cool the reaction mixture to room temperature and pour it onto crushed ice.
 Neutralize the mixture with an aqueous base solution (e.g., sodium hydroxide or sodium bicarbonate) until it is alkaline.
- Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of non-polar to moderately polar solvents (e.g., hexane-ethyl acetate) to isolate Benzo[g]chrysene-9-carbaldehyde.

Spectroscopic Data

Experimental spectral data for **Benzo[g]chrysene-9-carbaldehyde** are not publicly available. The following are predicted characteristics based on the structure and data from analogous compounds:

- ¹H NMR: The spectrum would be complex, showing signals in the aromatic region (typically 7.5-9.0 ppm). A distinct singlet for the aldehyde proton (-CHO) would be expected at a downfield chemical shift, likely between 9.5 and 10.5 ppm.
- ¹³C NMR: The spectrum would show numerous signals for the aromatic carbons. A characteristic signal for the carbonyl carbon of the aldehyde group would be expected in the range of 190-200 ppm.
- IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be present, typically around 1690-1715 cm⁻¹. C-H stretching vibrations of the aldehyde proton may also be visible around 2720 and 2820 cm⁻¹.
- Mass Spectrometry: The molecular ion peak $[M]^+$ would be observed at m/z = 306.36.

Biological Context and Potential Applications



While direct biological studies on **Benzo[g]chrysene-9-carbaldehyde** are lacking, the extensive research on its parent compound, Benzo[g]chrysene, provides a strong basis for its potential biological relevance and applications.

Metabolic Activation of Benzo[g]chrysene

Benzo[g]chrysene is a known environmental contaminant and a moderately carcinogenic PAH. [8] Its carcinogenicity is attributed to its metabolic activation by cytochrome P450 (CYP) enzymes into highly reactive intermediates that can bind to DNA, forming adducts.[9] This process can lead to mutations and initiate cancer.[8] The primary metabolic activation pathway involves the formation of diol epoxides in the "fjord region" of the molecule.[9][10]

Metabolic activation pathway of Benzo[g]chrysene.

Although aldehyde derivatives are not the primary focus in the carcinogenicity pathway of Benzo[g]chrysene, aldehydes can be formed during the metabolism of other PAHs. Aldehydes are reactive electrophiles and can form adducts with proteins and DNA, potentially contributing to cellular toxicity.

Applications in Proteomics Research

Benzo[g]chrysene-9-carbaldehyde is marketed as a biochemical for proteomics research.[4] In this context, the aldehyde functional group can be utilized as a reactive handle for various applications:

- Chemical Probes: The aldehyde can react with nucleophilic residues on proteins (such as lysine side chains) to form Schiff bases, which can be further stabilized by reduction. This allows for the covalent labeling of proteins that may interact with the Benzo[g]chrysene scaffold.
- Affinity-Based Protein Profiling: The molecule could be immobilized on a solid support (e.g., beads) to capture proteins that bind to it from a complex biological sample. The captured proteins can then be identified by mass spectrometry.
- Metaproteomics: In environmental microbiology, proteomics is used to study how microbial communities degrade pollutants like PAHs. Aldehyde derivatives could be used as standards or probes to investigate specific enzymatic pathways involved in PAH degradation.



The workflow for a potential proteomics experiment using **Benzo[g]chrysene-9-carbaldehyde** as a chemical probe is outlined below.

Workflow for identifying protein targets of a chemical probe.

Conclusion

Benzo[g]chrysene-9-carbaldehyde is a derivative of a well-studied carcinogenic polycyclic aromatic hydrocarbon. While specific data on its physical properties, spectral characteristics, and direct biological activity are scarce, its chemical structure suggests potential utility as a research tool, particularly in the field of proteomics. Its aldehyde functionality provides a reactive site for conjugation and labeling, enabling its use as a chemical probe to study protein interactions and the cellular response to PAH-like compounds. Further research is needed to fully characterize this compound and validate its applications in drug development and toxicology.

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